4-Hydroxy-3-sulfamoylbenzamide

Description

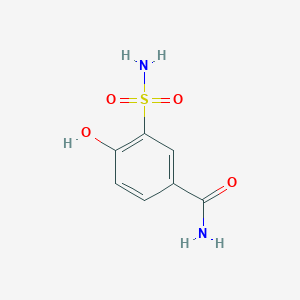

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H8N2O4S |

|---|---|

Molecular Weight |

216.22 g/mol |

IUPAC Name |

4-hydroxy-3-sulfamoylbenzamide |

InChI |

InChI=1S/C7H8N2O4S/c8-7(11)4-1-2-5(10)6(3-4)14(9,12)13/h1-3,10H,(H2,8,11)(H2,9,12,13) |

InChI Key |

UHAGWKNYEYZJNH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)N)S(=O)(=O)N)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations of 4 Hydroxy 3 Sulfamoylbenzamide

Derivatization Strategies for Structural Exploration.

Modifications of the Sulfamoyl Moiety

The sulfamoyl group, a critical pharmacophore in many biologically active compounds, offers a prime site for synthetic modification to modulate physicochemical properties and biological activity. Research has demonstrated the feasibility of N-substitution on the sulfamoyl nitrogen of related benzamide (B126) structures. A common strategy involves the initial synthesis of a sulfamoylbenzoic acid, which is then elaborated. For instance, chlorosulfonation of benzoic acid derivatives, followed by reaction with various amines such as cyclopropylamine (B47189) or morpholine (B109124), yields the corresponding N-substituted sulfamoylbenzoic acids. nih.gov These intermediates can then be subjected to further reactions to construct the final benzamide derivatives.

Another approach involves the direct modification of a pre-existing sulfonamide. For example, a series of (E)-4-(benzylideneamino)-N-(pyrimidin-2-yl)benzenesulfonamide derivatives were synthesized from sulfadiazine (B1682646) and various substituted aromatic aldehydes. nih.gov This highlights the potential for post-synthetic modification of the sulfonamide nitrogen, allowing for the introduction of a diverse array of substituents. These modifications can significantly impact the compound's interaction with biological targets.

Introduction of Functional Groups and Heterocycles

The introduction of diverse functional groups and heterocyclic moieties onto the 4-hydroxy-3-sulfamoylbenzamide scaffold is a key strategy for expanding its chemical space and exploring structure-activity relationships (SAR). Functional groups are specific groupings of atoms that dictate a molecule's characteristic chemical reactions and properties. ashp.orgpressbooks.pubmasterorganicchemistry.com

A prevalent method for introducing new functionality is through the derivatization of the amino group of a related precursor, 3-amino-4-hydroxybenzenesulfonamide. nih.gov Condensation of this amino compound with various aromatic aldehydes readily forms Schiff bases, incorporating a range of substituted aromatic rings. nih.gov Furthermore, this amino group can react with entities like itaconic acid to introduce carboxylic acid functionalities, which can be further derivatized into a library of compounds bearing alkyl, amino, and ethereal fragments. nih.gov

The synthesis of heterocyclic derivatives is another area of active investigation. For instance, 4-hydroxycoumarin (B602359) has been utilized as a starting material to synthesize complex heterocyclic systems, such as pyrano[2,3-d]pyrimidines. nih.govresearchgate.net Although not directly starting from this compound, these methodologies showcase the potential for building intricate heterocyclic structures onto a related phenolic core. The strategic introduction of these groups can influence factors such as solubility, metabolic stability, and target binding affinity. ashp.org

Catalytic Methods and Reaction Optimization in this compound Synthesis

The development of efficient and selective catalytic methods is paramount in modern organic synthesis. These approaches aim to improve reaction rates, yields, and sustainability.

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis, particularly with palladium, has been instrumental in the formation of sulfonamides. A notable example is the palladium-catalyzed three-component coupling of an aryl iodide, sulfur dioxide (using DABSO as a surrogate), and a hydrazine (B178648) to produce aryl N-aminosulfonamides. sci-hub.se While not a direct synthesis of this compound, this methodology demonstrates the power of transition metal catalysis in constructing the core sulfonamide bond, which could be adapted for the synthesis of related structures. Copper-catalyzed N-arylation reactions have also been successfully integrated with enzymatic processes for amide bond formation, showcasing the synergy between different catalytic regimes. manchester.ac.uk

Organocatalysis and Biocatalysis in Benzamide Formation

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in asymmetric synthesis and the formation of various bond types. acs.org Bifunctional organocatalysts, for example, have been employed in the enantioselective synthesis of axially chiral benzamides. beilstein-journals.org These catalysts can activate both the nucleophile and the electrophile, facilitating stereocontrolled bond formation. beilstein-journals.org While direct application to this compound is not explicitly detailed, the principles of organocatalysis are broadly applicable to benzamide synthesis. researchgate.net

Biocatalysis offers a green and highly selective alternative for amide bond formation. Enzymes such as lipases and nitrile hydratases are being explored for this purpose. manchester.ac.ukacs.org For instance, a lipase (B570770) from Sphingomonas HXN-200 has been shown to efficiently catalyze the amidation of heteroaromatic ethyl esters in an aqueous buffer. acs.org Another approach involves the use of nitrile synthetase enzymes, which can be engineered to function as amide synthetases, facilitating the coupling of carboxylic acids and amines without the need for chemical coupling reagents. nih.gov The reduction of benzamides to benzylamines has also been demonstrated using whole cells of Clostridium sporogenes. researchgate.net

Process Optimization for Enhanced Yield and Selectivity

Optimizing reaction conditions is crucial for maximizing yield and selectivity while minimizing byproducts. For the synthesis of related sulfonamide derivatives, researchers have focused on factors such as solvent choice, temperature, and reagent stoichiometry. nih.govnih.gov For instance, the chlorosulfonation of electron-deficient benzoic acids often requires an excess of chlorosulfonic acid and elevated temperatures to drive the reaction to completion. nih.gov In the synthesis of Schiff bases, refluxing in a suitable solvent like propan-2-ol for a specific duration has been found to be effective. nih.gov Continuous flow synthesis is another advanced technique that allows for precise control over reaction parameters, often leading to improved efficiency and scalability. mdpi.com

Green Chemistry Principles and Sustainable Synthesis of Sulfamoylbenzamides

The principles of green chemistry are increasingly guiding synthetic strategies to minimize environmental impact. mdpi.comresearchgate.net A key focus is the use of safer solvents or, ideally, the elimination of solvents altogether. skpharmteco.com

In the context of sulfonamide synthesis, significant progress has been made in developing environmentally benign protocols. One notable advancement is the synthesis of sulfonamides in water under dynamic pH control, which avoids the use of organic bases and simplifies product isolation to a mere filtration step after acidification. rsc.org This method has been shown to provide excellent yields and purity without the need for further purification. rsc.org

Solvent-free, or neat, reaction conditions represent another green approach. The sulfonylation of amines with arylsulfonyl chlorides at room temperature without any solvent has been reported to be an effective method for producing N-alkyl and N-arylsulfonamides. sci-hub.se The use of recyclable catalysts and bio-based feedstocks are other important aspects of greening pharmaceutical synthesis. researchgate.net Biocatalytic methods, as discussed earlier, are inherently green as they operate under mild conditions in aqueous environments. manchester.ac.ukacs.org

Structure Activity Relationship Sar Elucidation and Pharmacophore Mapping of 4 Hydroxy 3 Sulfamoylbenzamide Analogs

Systematic Exploration of Structural Diversity and Biological Activity.

A systematic approach to modifying the 4-hydroxy-3-sulfamoylbenzamide scaffold allows for a comprehensive understanding of how different structural features contribute to biological activity. This involves altering substituents at various positions, replacing key functional groups, and considering the three-dimensional arrangement of atoms.

Positional Scanning and Substituent Effects.

The strategic placement and nature of substituents on the benzamide (B126) ring system can significantly influence the biological activity of this compound analogs.

Benzene (B151609) Ring Substitutions: Modifications on the benzene ring have demonstrated the importance of hydrophobic and electronic properties for activity. For instance, in a series of substituted sulfamoyl benzamidothiazoles, the addition of small hydrophobic groups like 3-chloro and 3-bromo on the benzene ring next to the sulfonamide retained activity. In contrast, the introduction of hydrogen bond-forming substituents such as 3-nitro, 3-methoxy, and 3-amino led to a decrease in activity, suggesting a preference for hydrophobicity in this region. nih.gov

Amide Linkage Modifications: The amide linkage is a critical component of the sulfamoylbenzamide scaffold. Alterations to this group, such as N-methylation or N-propargylation, or even creating an inverse amide linkage, have been explored. In one study, most modifications at this site resulted in a loss of activity, highlighting the specific hydrogen bonding capabilities and spatial positioning of the amide as being crucial for biological function. nih.gov Only the inverse amide-linked compound retained weak activity. nih.gov

Varying Ring Systems: The impact of replacing the core ring system has also been investigated. In the context of 4-anilinoquinazoline (B1210976) analogs, the nitrogen atoms at positions 1 and 3 were found to be important for activity, with the nitrogen at position 1 being more critical. drugdesign.org Similarly, for pyrazolopyridine analogs, the carbonyl group was identified as a key feature, likely involved in hydrogen bonding with the target receptor. drugdesign.org

The following table summarizes the effects of different substituents on the biological activity of sulfamoylbenzamide analogs:

Interactive Data Table: Substituent Effects on Biological Activity| Modification Site | Substituent | Effect on Activity | Reference |

|---|---|---|---|

| Benzene Ring (Position 3) | 3-Chloro | Retained activity | nih.gov |

| Benzene Ring (Position 3) | 3-Bromo | Retained activity | nih.gov |

| Benzene Ring (Position 3) | 3-Nitro | Decreased activity | nih.gov |

| Benzene Ring (Position 3) | 3-Methoxy | Decreased activity | nih.gov |

| Benzene Ring (Position 3) | 3-Amino | Decreased activity | nih.gov |

| Amide Linkage | N-Methyl | Inactive | nih.gov |

| Amide Linkage | N-Propargyl | Inactive | nih.gov |

Isosteric Replacements and Bioisosterism in the Sulfamoylbenzamide Framework.

Isosteric and bioisosteric replacements are fundamental strategies in medicinal chemistry to fine-tune the physicochemical and biological properties of a lead compound. cambridgemedchemconsulting.comnih.gov This involves substituting atoms or groups with others that have similar steric or electronic characteristics to enhance activity, improve metabolic stability, or reduce toxicity. cambridgemedchemconsulting.com

Replacement of the Benzene Ring: Bioisosteric replacement of the benzene ring in the sulfamoylbenzamide scaffold with heterocyclic rings like pyridine (B92270) or thiophene (B33073) has been explored. However, these modifications often lead to a loss of activity, indicating that the specific aromatic nature of the benzene ring is crucial for interaction with the biological target. nih.gov

Amide Bond Bioisosteres: The amide bond is a common target for bioisosteric replacement to improve pharmacokinetic properties. nih.gov Various groups such as 1,2,3-triazoles, oxadiazoles, and sulfonamides can be used as amide mimics. nih.gov For example, the replacement of a problematic amide with a 1,2,4-oxadiazole (B8745197) has been shown to improve metabolic stability in certain enzyme inhibitors. nih.gov

Carboxylic Acid Isosteres: In cases where a carboxylic acid moiety is present, its replacement with bioisosteres like tetrazoles or other acidic heterocycles can modulate acidity and lipophilicity, potentially leading to improved cell permeability and bioavailability. openaccessjournals.com

Fluorine as a Bioisostere: The substitution of hydrogen with fluorine is a common tactic to block metabolic oxidation and can influence the acidity of nearby functional groups. nih.gov For example, the introduction of a fluorine atom can significantly enhance the potency of some nucleoside analogues. nih.gov

Impact of Stereochemistry on Biological Activity.

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on biological activity. biomedgrid.comresearchgate.net Different stereoisomers of a chiral drug can exhibit distinct pharmacological and pharmacokinetic properties. biomedgrid.com

Chirality and Biological Recognition: Since biological systems, such as enzymes and receptors, are themselves chiral, they can differentiate between the stereoisomers of a drug molecule. researchgate.netmdpi.com This can lead to one enantiomer being significantly more active than the other, or even having a completely different biological effect. biomedgrid.com For instance, in a study of oleandomycin (B1677203) derivatives, altering the stereochemistry at specific positions had a major influence on both antibacterial and anti-inflammatory activity. nih.gov

Stereospecific Interactions: The specific spatial arrangement of functional groups in a chiral molecule determines how it fits into a binding site. mdpi.com Molecular modeling studies on 3-Br-acivicin isomers revealed that stereochemistry affects the binding to the target enzyme, with only certain isomers showing significant activity. mdpi.com This highlights the importance of a precise three-dimensional orientation for effective interaction.

Stereoselective Uptake and Metabolism: The stereochemistry of a molecule can also influence its absorption, distribution, metabolism, and excretion (ADME) properties. mdpi.com For example, the enhanced biological activity of certain isomers of 3-Br-acivicin was attributed to a stereoselective uptake mechanism. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Series.

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com These models can then be used to predict the activity of new, unsynthesized analogs. nih.gov

2D-QSAR Descriptors and Regression Models.

2D-QSAR models utilize descriptors derived from the two-dimensional representation of molecules, such as topological indices, molecular weight, and counts of specific atom types or functional groups. nih.gov

Descriptor-Based Models: In a QSAR study of benzimidazole (B57391) derivatives, quantum chemical descriptors like the dipole moment (μ), the energy of the highest occupied molecular orbital (EHOMO), and the smallest negative charge of the molecule (q-) were found to be responsible for the anthelmintic activity. The resulting QSAR model showed good statistical significance, indicating its predictive power.

Influence of Molecular Fragments: Studies on sulfamate (B1201201) and sulfamide (B24259) inhibitors have shown that the presence of certain molecular fragments can either increase or decrease the inhibitory activity against specific enzyme isoforms. nih.gov For example, the presence of a fully substituted benzene ring, fluorine, oxygen, and nitro groups was found to enhance activity against certain carbonic anhydrase isozymes. nih.gov

3D-QSAR Approaches: Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA).

3D-QSAR methods consider the three-dimensional properties of molecules to build more sophisticated models. CoMFA and CoMSIA are two widely used 3D-QSAR techniques. nih.govunicamp.br

Comparative Molecular Field Analysis (CoMFA): CoMFA calculates the steric and electrostatic fields of a set of aligned molecules and correlates these fields with their biological activities. nih.gov The results are often visualized as contour maps, which indicate regions where steric bulk or specific electrostatic properties are favorable or unfavorable for activity. mdpi.com

Comparative Molecular Similarity Indices Analysis (CoMSIA): CoMSIA is similar to CoMFA but uses a Gaussian-type function to calculate not only steric and electrostatic fields but also hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. unicamp.brmdpi.com This can sometimes lead to more stable and predictive models than CoMFA. mdpi.com

Application in Drug Design: Both CoMFA and CoMSIA have been successfully applied to various classes of compounds, including benzamide-type inhibitors. nih.gov For a set of FtsZ protein inhibitors, both CoMFA and CoMSIA analyses yielded statistically robust models that provided a rational guide for designing new antibacterial agents by highlighting favorable and unfavorable regions for steric, electrostatic, hydrophobic, and hydrogen-bonding interactions. nih.gov The contour maps generated from these analyses can be used to visualize the key features required for high-affinity binding to the target receptor. unicamp.brnih.gov

The following table presents a summary of statistical parameters from a hypothetical 3D-QSAR study on this compound analogs:

Interactive Data Table: Hypothetical 3D-QSAR Statistical Results| Model | q² | r² | r²_pred | Field Contributions |

|---|---|---|---|---|

| CoMFA | 0.840 | 0.978 | 0.694 | Steric: 46.0%, Electrostatic: 54.0% |

q²: cross-validated correlation coefficient; r²: non-cross-validated correlation coefficient; r²_pred: predictive correlation coefficient for the test set. mdpi.comresearchgate.net

Elucidation of Key Pharmacophoric Features for Target Recognition

The development of a robust pharmacophore model is a critical step in understanding the molecular features essential for the biological activity of a compound and its analogs. For this compound and its derivatives, the elucidation of key pharmacophoric features provides a rational basis for designing new molecules with enhanced potency and selectivity. This understanding is derived from detailed structure-activity relationship (SAR) studies, which systematically evaluate how modifications to the chemical structure affect the compound's interaction with its biological target.

A pharmacophore model represents the crucial three-dimensional arrangement of molecular features that are necessary for a molecule to be recognized by its target and to elicit a biological response. mdpi.comnih.gov These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

For the this compound scaffold, SAR studies have revealed several key features that are critical for its activity. Research into derivatives, such as those based on a 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide framework, has provided significant insights into the pharmacophoric requirements. nih.govnih.gov

The essential pharmacophoric features identified for this class of compounds are:

A Hydrogen Bond Donor/Acceptor Group: The sulfonamide group (-SO₂NH₂) is a cornerstone of the pharmacophore. The NH₂ moiety can act as a hydrogen bond donor, while the oxygen atoms of the sulfonyl group can act as hydrogen bond acceptors. This dual functionality allows for critical interactions within the binding site of the target protein.

An Aromatic Ring System: The central benzene ring, to which the hydroxyl and sulfamoyl groups are attached, serves as a central scaffold. Its aromatic nature can contribute to π-π stacking or hydrophobic interactions with aromatic amino acid residues in the target's binding pocket.

A Hydroxyl Group: The phenolic hydroxyl group (-OH) is another key feature. It can function as both a hydrogen bond donor and acceptor, forming crucial hydrogen bonds that anchor the ligand in the binding site. Studies on related analogs have shown that the removal of a phenolic hydroxyl group can lead to a complete loss of activity, underscoring its importance. nih.gov

Substituent Effects on Activity: The nature and position of substituents on the aromatic rings have a profound impact on biological activity. For instance, in the 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide series, the presence of a 3-methoxy group on the benzyl (B1604629) ring was found to be important for activity. nih.gov Modifications at other positions, such as the introduction of halogen atoms, have also been shown to modulate activity, suggesting the presence of specific hydrophobic or halogen-bonding pockets in the target binding site. nih.gov

The table below summarizes the structure-activity relationship findings for key analogs, illustrating the impact of various structural modifications on their inhibitory activity.

| Compound/Analog | Modification | Key Structural Features | Observed Activity (IC50) | Reference |

| Analog 1 | Removal of both phenolic groups from the benzyl moiety | Lacks hydrogen bonding capability from the phenolic hydroxyls | Complete loss of activity | nih.gov |

| Analog 2 | Removal of the 3-methoxy group from the benzyl moiety | Altered electronics and steric profile of the benzyl ring | Complete loss of activity | nih.gov |

| Analog 3 | Removal of the 2-hydroxy group from the benzyl moiety | Loss of a key hydrogen bonding group | Complete loss of activity | nih.gov |

| Analog 4 | 4-bromo substitution on the benzyl ring | Introduction of a halogen atom | 2.2 µM (Improved activity) | nih.gov |

| Analog 5 | 4-chloro substitution on the benzyl ring | Introduction of a halogen atom | 6.3 µM (Comparable activity) | nih.gov |

| Analog 6 | 4-methoxy substitution on the benzyl ring | Introduction of a methoxy (B1213986) group | 22 µM (Reduced activity) | nih.gov |

These findings collectively contribute to a pharmacophore model where the spatial arrangement of the sulfonamide, the hydroxyl group, and the aromatic ring is precisely defined. The model suggests that successful ligands must possess the ability to form specific hydrogen bonds via the sulfonamide and hydroxyl groups while engaging in favorable hydrophobic and/or aromatic interactions through the benzene ring and its substituents. This detailed understanding of the pharmacophoric features is instrumental in guiding the rational design of novel and more potent inhibitors based on the this compound scaffold.

Mechanistic Investigations of the Biological Actions of 4 Hydroxy 3 Sulfamoylbenzamide

Identification and Validation of Molecular Targets

The biological effects of 4-hydroxy-3-sulfamoylbenzamide and its analogs are rooted in their ability to interact with specific biomolecules. Research has centered on identifying and validating these molecular targets to elucidate their mechanism of action.

Enzyme Inhibition and Activation Studies

The interaction of sulfamoylbenzamide derivatives with various enzymes is a key area of investigation. These studies reveal how these compounds can modulate enzymatic activity, leading to downstream biological effects.

Lipoxygenases (LOX): Lipoxygenases are enzymes that catalyze the oxidation of polyunsaturated fatty acids, leading to the production of bioactive eicosanoid signaling molecules like hydroxyeicosatetraenoic acids (HETEs). nih.gov These molecules are implicated in physiological responses such as inflammation, platelet aggregation, and cell proliferation. nih.gov Research into a scaffold based on 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide, which shares structural similarities with this compound, has led to the identification of potent inhibitors of platelet-type 12-(S)-LOX. nih.gov Certain optimized compounds from this class exhibit nanomolar potency against 12-LOX and high selectivity over other lipoxygenases and cyclooxygenases. nih.gov The products of 5-lipoxygenase, in particular, are involved in the pathophysiology of asthma through the production of leukotrienes. nih.gov While Zileuton is an approved 5-LOX inhibitor, the development of new agents remains an important goal. nih.govgoogle.com

Glucokinase (GK): Glucokinase acts as a "glucose sensor" in pancreatic β-cells and a "glucose gate-keeper" in hepatocytes, playing a crucial role in glucose homeostasis. nih.gov Small molecule glucokinase activators (GKAs) represent a therapeutic approach for type 2 diabetes by enhancing glucose-stimulated insulin (B600854) secretion and promoting hepatic glycogen (B147801) synthesis. nih.govmdpi.com GKAs can be categorized as full or partial activators, as well as dual-acting or hepatoselective, based on their kinetic effects and tissue specificity. nih.gov For instance, Compound A, a thiazolylamide GKA, activates glucokinase with EC50 values of 0.42 µM and 0.14 µM in the presence of 2.5 mM and 10 mM glucose, respectively. sigmaaldrich.com

Methyltransferases: DNA methyltransferases are enzymes that play a role in gene expression regulation. Inhibitors of these enzymes have been investigated for their potential anti-proliferative effects. sigmaaldrich.com For example, the inhibitor RG108 has an IC50 of 115 nM for the CpG methylase M.SssI. sigmaaldrich.com While direct studies on this compound as a methyltransferase inhibitor are not prominent, this class of enzymes represents a potential area for future investigation of structurally related compounds.

Receptor Binding and Modulation Assays

The ability of a compound to bind to and modulate the activity of cellular receptors is a fundamental mechanism of action for many therapeutic agents. While specific receptor binding assays for this compound itself are not extensively detailed in the provided context, the broader class of sulfamoylbenzamides is studied for interactions with various cellular components, which can include receptor-mediated pathways.

Protein-Protein Interaction Disruption

Targeting protein-protein interactions (PPIs) is an emerging strategy in drug discovery to intervene in disease states. nih.gov These interactions are fundamental to most biological processes. nih.gov The development of small molecules that can modulate PPIs, either as inhibitors or stabilizers, is a challenging but increasingly successful field. nih.gov For sulfamoylbenzamide-related structures, a key example of PPI disruption is observed in the context of viral infections.

Detailed Analysis of Molecular Mechanisms of Action

Building upon the identification of molecular targets, a more detailed analysis reveals the precise mechanisms by which these compounds exert their biological effects at a molecular and cellular level.

Modulation of Intracellular Signaling Cascades (e.g., Eicosanoid Pathways)

Eicosanoids are a class of signaling lipids derived from fatty acids that play a critical role in inflammation and other physiological processes. nih.gov The pathways that produce eicosanoids, such as those involving cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, are key targets for therapeutic intervention. nih.govnih.gov

As mentioned previously, derivatives structurally related to this compound have been shown to be potent inhibitors of 12-lipoxygenase. nih.gov By inhibiting this enzyme, these compounds can reduce the production of 12-HETE, a specific eicosanoid. This has been demonstrated to reduce platelet aggregation and calcium mobilization in human platelets and lower 12-HETE levels in pancreatic β-cells, indicating a clear modulation of the eicosanoid signaling cascade. nih.gov

Biochemical and Cellular Assay Development for Activity Profiling

The characterization of the biological activity of this compound and its analogues relies on a suite of biochemical and cellular assays. These assays are crucial for determining the potency, selectivity, and mechanism of action of these compounds.

In Vitro Enzyme Activity Assays

Derivatives of sulfamoylbenzamide have been evaluated for their inhibitory potential against various enzymes. A notable example is their activity against human ectonucleoside triphosphate diphosphohydrolases (h-NTPDases), a family of enzymes involved in purinergic signaling, which has implications in thrombosis, inflammation, and cancer. rsc.org The inhibitory activity of these compounds is typically assessed using a malachite green-based colorimetric assay, which measures the inorganic phosphate (B84403) released from the enzymatic hydrolysis of ATP. nih.gov

In these assays, various sulfamoylbenzamide derivatives have demonstrated inhibitory concentrations (IC₅₀) in the sub-micromolar to micromolar range against different h-NTPDase isoforms. rsc.org For instance, N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide was identified as a potent inhibitor of h-NTPDase1 and h-NTPDase3, with IC₅₀ values of 2.88 µM and 0.72 µM, respectively. rsc.org Another derivative, 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid, showed selective and potent inhibition of h-NTPDase8 with an IC₅₀ of 0.28 µM. rsc.org

Furthermore, N-substituted sulfamoylbenzamide derivatives have been identified as inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, which is a key target in cancer therapy. nih.gov The inhibitory activity was quantified by assessing the inhibition of IL-6-induced STAT3 phosphorylation in various cancer cell lines, with some compounds exhibiting IC₅₀ values in the low micromolar range. nih.gov

Table 1: In Vitro Enzyme Inhibition by Sulfamoylbenzamide Derivatives

| Compound Derivative | Target Enzyme | IC₅₀ (µM) |

|---|---|---|

| N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide | h-NTPDase1 | 2.88 ± 0.13 |

| N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide | h-NTPDase3 | 0.72 ± 0.11 |

| 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid | h-NTPDase8 | 0.28 ± 0.07 |

| Compound B12 (N-substituted sulfamoylbenzamide) | STAT3 (MDA-MB-231 cells) | 0.61 |

| Compound B12 (N-substituted sulfamoylbenzamide) | STAT3 (HCT-116 cells) | 1.11 |

Cell-Based Functional Assays (e.g., HBeAg Secretion Assays, Platelet Aggregation)

Cell-based assays are instrumental in understanding the activity of compounds in a more physiologically relevant context. For the sulfamoylbenzamide class, assays measuring the secretion of Hepatitis B e-antigen (HBeAg) are particularly pertinent. HBeAg is a marker of active HBV replication, and its levels in cell culture supernatants can be quantified using enzyme-linked immunosorbent assays (ELISAs). A reduction in HBeAg secretion is indicative of antiviral activity. nih.gov

Studies on sulfamoylbenzamide derivatives have shown that they effectively reduce the levels of secreted HBeAg from HBV-replicating cell lines. nih.gov This is a direct consequence of their ability to inhibit nucleocapsid formation, which is a prerequisite for viral DNA replication and the subsequent production and secretion of viral antigens. nih.gov Fluorine-substituted sulfamoylbenzamides have demonstrated submicromolar antiviral activity in human hepatoma cells. nih.gov

While direct studies on the effect of this compound on platelet aggregation are not prominent, structurally related sulfonamide derivatives have been investigated as inhibitors of 12-lipoxygenase, an enzyme involved in platelet activation. nih.gov These studies utilize assays that measure the aggregation of platelets in whole blood or platelet-rich plasma, often induced by agonists like ADP or collagen. nih.gov The inhibition of 12-lipoxygenase by these compounds leads to a reduction in platelet aggregation. nih.gov

Table 2: Antiviral Activity of Fluorinated Sulfamoylbenzamide Derivatives against HBV

| Compound | EC₅₀ (µM) |

|---|---|

| 3,4-difluoro derivative | Submicromolar |

| 3-fluoro derivative | Submicromolar |

| 4-fluoro derivative | Submicromolar |

High-Throughput Screening Methodologies

The initial discovery of the antiviral properties of the sulfamoylbenzamide scaffold was facilitated by high-throughput screening (HTS). nih.gov HTS allows for the rapid assessment of large chemical libraries for compounds with a desired biological activity. semanticscholar.org In the case of the anti-HBV sulfamoylbenzamides, a cell-based HTS assay was established using an immortalized mouse hepatocyte cell line that supports high levels of HBV replication in an inducible manner. nih.gov

The screen of a library containing 26,900 small molecules led to the identification of the sulfamoylbenzamide series as potent inhibitors of HBV DNA production in the cytoplasm. nih.gov This primary hit was then subjected to further structure-activity relationship (SAR) studies, where different substitutions on the benzamide (B126) ring were explored to optimize antiviral potency and reduce cytotoxicity. nih.gov This systematic approach is a cornerstone of modern drug discovery and was pivotal in identifying the potential of this class of compounds as HBV capsid assembly modulators. nih.gov

Computational Chemistry and Advanced Molecular Modeling for 4 Hydroxy 3 Sulfamoylbenzamide Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in structure-based drug design, helping to elucidate how a ligand like 4-Hydroxy-3-sulfamoylbenzamide might interact with a biological target.

Prediction of Binding Modes and Conformations

Molecular docking simulations predict how a ligand fits into the binding site of a protein, revealing its most likely conformation and orientation. For compounds structurally related to this compound, such as other sulfonamides, docking studies have been pivotal. For instance, in the investigation of sulfonamide derivatives as potential antibacterial agents, docking was used to identify the hypothetical binding mode within the penicillin-binding protein 2X (PBP-2X). rjb.ro Similarly, studies on novel sulfonamides as potential anticancer therapeutics used docking to evaluate binding affinities and conformations against the target protein 1AZM. nih.gov These analyses can distinguish between different possible binding poses, which is a critical step in understanding the molecule's mechanism of action.

The conformation of the benzamide (B126) portion of the molecule is also a key determinant of its interaction capabilities. Theoretical studies on substituted benzamides have shown that the torsional angle between the carbonyl group and the phenyl ring is a critical parameter influencing the molecule's shape. nih.gov For benzamidinium-based inhibitors, docking and crystallographic analysis revealed that both planar and twisted conformations can be adopted upon binding to a protein, depending on the specific interactions within the active site. nih.gov

Analysis of Key Intermolecular Interactions (Hydrogen Bonding, Hydrophobic Interactions)

Once a binding mode is predicted, the specific intermolecular forces that stabilize the ligand-protein complex can be analyzed. These interactions are fundamental to the ligand's affinity and specificity.

Hydrogen Bonding: The sulfonamide group (–SO2NH–) and the hydroxyl (–OH) and amide (–CONH2) groups in this compound are all capable of forming strong hydrogen bonds. In studies of sulfonamide inhibitors of carbonic anhydrase, a key therapeutic target, the sulfonamide moiety is known to coordinate with a zinc ion in the active site and form crucial hydrogen bonds with amino acid residues like Thr199 and Thr200. utrgv.eduutrgv.edu Research on other sulfonamide derivatives has highlighted hydrogen bond interactions with residues such as GLY 664, VAL 662, and ARG 426 in their respective targets. rjb.ro

Hydrophobic Interactions: The phenyl ring of the benzamide scaffold provides a source of hydrophobic interactions. In the design of inhibitors for the BRD4 protein, hydrophobic interactions were found to be crucial for the binding of sulfonamide derivatives. nih.gov Similarly, in studies of compounds targeting caspase-3, hydrophobic interactions with specific phenylalanine and glycine (B1666218) residues were identified as important for binding affinity. mdpi.com

The following table summarizes the types of interactions that are typically identified in docking studies of related sulfonamide and benzamide compounds.

| Interaction Type | Functional Group | Potential Interacting Residues | Significance |

| Hydrogen Bonding | Sulfonamide (-SO2NH-), Amide (-CONH2), Hydroxyl (-OH) | Threonine, Serine, Asparagine, Glutamine, Arginine | Key for anchoring the ligand in the binding site and ensuring specificity. rjb.routrgv.eduutrgv.edu |

| Hydrophobic Interactions | Phenyl Ring | Phenylalanine, Leucine, Isoleucine, Valine | Contribute to overall binding affinity by interacting with nonpolar pockets in the target protein. nih.govmdpi.com |

| Ion Coordination | Sulfonamide | Metal ions (e.g., Zn2+) in metalloenzymes | A critical interaction for many sulfonamide inhibitors, particularly of carbonic anhydrases. utrgv.eduutrgv.edu |

Virtual Screening for Novel Ligands

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. For classes of compounds like sulfonamides, this has been a successful strategy. Researchers have used structure-based virtual screening to identify novel, non-sulfonamide inhibitors of carbonic anhydrase IX, a tumor-associated protein. rsc.org In another study, a pharmacophore model based on known sulfonamide inhibitors was used to screen a database of compounds, leading to the identification of new potential inhibitors. researchgate.net This approach allows for the rapid and cost-effective identification of promising new drug candidates from vast chemical spaces. utrgv.eduunipi.it

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a view of the system in motion. By simulating the movements of atoms and molecules over time, MD can reveal insights into the flexibility, stability, and thermodynamics of the binding process.

Conformational Flexibility and Stability of Ligand-Protein Complexes

MD simulations are particularly useful for assessing the stability of a predicted docking pose. For sulfonamide inhibitors of carbonic anhydrase, MD simulations have shown that the key interactions, such as the coordination of the sulfonamide nitrogen with the zinc ion, are maintained throughout the simulation, confirming the stability of the complex. acs.org Studies on BRD4 inhibitors also used MD simulations to confirm that the designed molecules remained stably bound within the active site. nih.gov These simulations can reveal how the ligand and protein adapt to each other's presence, providing a more accurate picture of the binding event. kg.ac.rs

The conformational flexibility of the ligand itself is also a key aspect. For benzamide derivatives, theoretical calculations have shown that the molecule can exist in different conformations, and the presence of substituents can influence which conformation is more stable. nih.gov MD simulations can explore these different conformational states in the context of the protein binding pocket.

| Simulation Parameter | Information Gained | Relevance to this compound |

| Root Mean Square Deviation (RMSD) | Stability of the protein backbone and ligand position over time. | Would indicate if the complex is stable or if the ligand dissociates. acs.org |

| Root Mean Square Fluctuation (RMSF) | Flexibility of individual amino acid residues. | Highlights which parts of the protein are rigid and which are flexible upon ligand binding. |

| Ligand Torsional Analysis | Rotational freedom of bonds within the ligand. | Would show the conformational flexibility of the sulfonamide and amide groups within the binding site. |

Solvent Effects and Binding Water Analysis

The role of water in the binding site is a critical and often overlooked aspect of ligand-protein interactions. Water molecules can mediate interactions between the ligand and the protein or be displaced upon ligand binding, which has energetic consequences. MD simulations explicitly include solvent molecules, allowing for a detailed analysis of their behavior.

In the context of drug design, identifying and displacing energetically unfavorable water molecules can be a strategy to improve ligand affinity. Conversely, a ligand that can effectively utilize existing, stable water molecules to mediate hydrogen bonds can also have enhanced binding. While specific studies on the solvent effects for this compound are not available, this type of analysis is a standard part of modern MD simulation protocols and would be crucial for accurately predicting its binding affinity and for guiding the design of more potent analogues. For example, in the development of hepatitis B virus (HBV) capsid assembly modulators, understanding the interactions within the solvent-exposed regions of the binding pocket was important for rational drug design. nih.gov

Ligand Binding and Unbinding Pathways

The therapeutic efficacy of a molecule is fundamentally linked to its ability to bind to a biological target, typically a protein. Understanding the intricate dance of how a ligand like this compound approaches, binds to, and eventually dissociates from its target is crucial for rational drug design. Molecular dynamics (MD) simulations are a powerful tool to visualize and analyze these dynamic events.

While specific studies detailing the binding and unbinding pathways of this compound are not extensively available in public literature, the general mechanisms for sulfonamide-based inhibitors, particularly those targeting carbonic anhydrases, have been investigated. Carbonic anhydrases (CAs) are a family of metalloenzymes that are well-established targets for sulfonamide drugs. Current time information in Edmonton, CA.ni.ac.rskg.ac.rsnih.gov The binding of sulfonamides to the active site of CAs is a complex process that involves the displacement of a zinc-bound water molecule. Current time information in Edmonton, CA.nih.gov

MD simulations can map out the energetic landscape of this process, identifying key intermediate states and transition states. For instance, a study on various sulfonamide inhibitors of carbonic anhydrase II (CA II) could reveal multiple potential entry and exit routes for the ligand from the enzyme's active site. These pathways are often characterized by specific interactions with amino acid residues lining the binding pocket. The unbinding process, or residence time of a drug, is equally critical as it can correlate with the duration of its biological effect. Computational techniques like steered molecular dynamics (SMD) or random-expulsion molecular dynamics (REMD) can be employed to simulate the unbinding process and calculate the forces required to pull the ligand out of the binding site, providing insights into the key interactions that anchor the ligand.

A hypothetical binding pathway for this compound to a carbonic anhydrase active site, based on known sulfonamide inhibitor interactions, might involve the following steps:

Initial electrostatic steering of the negatively charged sulfonamide group towards the positively charged zinc ion in the active site.

Formation of transient hydrogen bonds with residues at the entrance of the active site.

Displacement of one or more water molecules from the active site.

Coordination of the sulfonamide nitrogen to the zinc ion and formation of a stable network of hydrogen bonds with surrounding residues, such as Thr199 and Thr200 in CA II.

Understanding these pathways allows for the rational design of new derivatives of this compound with modified kinetic profiles, potentially leading to improved therapeutic outcomes.

Advanced Computational Methodologies

Beyond visualizing binding events, advanced computational methods provide quantitative predictions of a molecule's properties, guiding the selection and optimization of drug candidates.

Free Energy Calculations for Binding Affinity Prediction

One of the most significant applications of computational chemistry in drug discovery is the prediction of binding affinity, which is the strength of the interaction between a ligand and its target. Free energy calculations, such as Free Energy Perturbation (FEP) and Thermodynamic Integration (TI), are rigorous methods that can provide accurate estimates of the relative binding free energies of a series of related ligands. nih.govrsc.org

These methods work by computationally "mutating" one ligand into another in both the solvated state and when bound to the protein. The difference in the free energy of these two transformations corresponds to the difference in the binding affinity of the two ligands. While computationally intensive, FEP and TI have been successfully applied to various drug design projects, including the optimization of sulfonamide inhibitors. nih.govrsc.orgmdpi.com

For this compound, FEP could be used to predict how modifications to its structure, for example, at the benzamide or the sulfonamide moiety, would affect its binding affinity to a target like carbonic anhydrase. This allows chemists to prioritize the synthesis of compounds that are predicted to have higher potency.

Table 1: Illustrative Example of Relative Binding Free Energy (ΔΔG) Calculations for Hypothetical Analogs of this compound Targeting Carbonic Anhydrase II.

| Analog Modification | Calculated ΔΔG (kcal/mol) vs. Parent Compound | Predicted Change in Affinity |

| Addition of a methyl group to the amide nitrogen | -1.2 | Increased |

| Replacement of the 4-hydroxy group with a methoxy (B1213986) group | +0.8 | Decreased |

| Isomeric shift of the sulfamoyl group to the 2-position | +2.5 | Significantly Decreased |

Note: This table is for illustrative purposes only and does not represent actual experimental or calculated data for this compound.

Cheminformatics and Machine Learning Approaches for Property Prediction and Design

Cheminformatics and machine learning (ML) have emerged as indispensable tools in modern drug discovery. ni.ac.rsmdpi.comnih.govresearchgate.net These approaches leverage the vast amount of existing chemical and biological data to build predictive models for a wide range of properties, including biological activity, toxicity, and pharmacokinetic parameters (Absorption, Distribution, Metabolism, and Excretion - ADME).

For this compound, Quantitative Structure-Activity Relationship (QSAR) models can be developed. researchgate.net These models correlate the structural or physicochemical properties of a set of molecules with their biological activity. By training a model on a dataset of known carbonic anhydrase inhibitors, for instance, it would be possible to predict the inhibitory activity of this compound and its derivatives.

Machine learning algorithms, such as random forests, support vector machines, and deep neural networks, are increasingly being used to build more sophisticated and accurate predictive models. ni.ac.rsmdpi.comnih.govresearchgate.net These models can learn complex, non-linear relationships between molecular features and biological outcomes.

Table 2: Example of Machine Learning Model Predictions for Physicochemical and ADME Properties of this compound.

| Property | Predicted Value |

| LogP (octanol-water partition coefficient) | 0.25 |

| Aqueous Solubility (logS) | -2.5 |

| Human Intestinal Absorption (%) | 85 |

| Blood-Brain Barrier Permeability (logBB) | -1.2 |

Note: This table contains hypothetical data generated for illustrative purposes and may not reflect the actual properties of the compound.

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations, such as Density Functional Theory (DFT), provide a fundamental understanding of the electronic structure and reactivity of a molecule. rsc.orgnih.govnih.gov These methods can be used to calculate a variety of properties, including molecular orbital energies, charge distributions, and molecular electrostatic potentials (MEP).

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important as they relate to a molecule's ability to donate and accept electrons, respectively. The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and stability. For this compound, a smaller HOMO-LUMO gap might suggest higher reactivity.

The molecular electrostatic potential map illustrates the charge distribution around the molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). This information is invaluable for understanding intermolecular interactions, such as hydrogen bonding and electrostatic interactions, which are crucial for ligand binding. For this compound, the MEP would likely show negative potential around the oxygen and nitrogen atoms of the sulfamoyl and benzamide groups, indicating these are likely sites for hydrogen bond acceptance.

Table 3: Hypothetical Quantum Chemical Properties of this compound Calculated using DFT.

| Property | Calculated Value |

| HOMO Energy | -6.8 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 4.2 D |

Note: This data is illustrative and not based on actual calculations for this compound.

Future Research Trajectories and Transformative Applications of 4 Hydroxy 3 Sulfamoylbenzamide

Design and Synthesis of Next-Generation Sulfamoylbenzamide Analogs with Enhanced Biological Profiles

The foundational structure of 4-hydroxy-3-sulfamoylbenzamide offers a versatile template for the design and synthesis of new analogs with improved biological activities. The primary goal is to systematically modify the core structure to enhance potency, selectivity, and pharmacokinetic properties.

Researchers are employing a variety of synthetic strategies to create libraries of sulfamoylbenzamide derivatives. A common approach involves the chlorosulfonation of benzoic acids, followed by reactions with a diverse range of amines to introduce variability at the sulfonamide group. Subsequent amide coupling reactions with different anilines and aliphatic amines further expand the chemical diversity of the synthesized compounds. nih.gov For instance, a linear synthesis approach starting with the chlorosulfonation of benzoic acid, followed by sulfonamide and then carboxamide formation, has proven effective. nih.gov The use of carbodiimide (B86325) coupling conditions, often with catalysts like DMAP, facilitates the formation of the amide bond. nih.gov

A key area of focus is the structure-activity relationship (SAR) to understand how different substituents on the benzamide (B126) and sulfonamide moieties influence biological activity. For example, in the development of inhibitors for human ectonucleoside triphosphate diphosphohydrolases (h-NTPDases), various substituents such as n-butyl, cyclopropyl, benzylamine, and morpholine (B109124) have been incorporated. nih.gov These modifications have led to the identification of compounds with sub-micromolar inhibitory concentrations against specific h-NTPDase isoforms. nih.gov

The table below illustrates examples of sulfamoylbenzamide analogs and their inhibitory activities against different h-NTPDase isoforms, showcasing the impact of structural modifications on biological profiles.

| Compound ID | Structure | Target | IC₅₀ (µM) |

| 3i | N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide | h-NTPDase1 | 2.88 ± 0.13 |

| 3f | N-(4-methoxyphenyl)-3-(morpholinosulfonyl)benzamide | h-NTPDase2 | Sub-micromolar |

| 3j | 5-(N-benzylsulfamoyl)-2-chloro-N-(4-methoxyphenyl)benzamide | h-NTPDase2 | Sub-micromolar |

| 4d | 2-chloro-N-cyclopropyl-5-(N-cyclopropylsulfamoyl)benzamide | h-NTPDase2 | Sub-micromolar |

| 3i | N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide | h-NTPDase3 | 0.72 ± 0.11 |

| 2d | 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid | h-NTPDase8 | 0.28 ± 0.07 |

Data sourced from a study on the synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. nih.gov

Future efforts will likely involve the use of computational modeling and combinatorial chemistry to design and synthesize more potent and selective analogs. The aim is to develop compounds with optimized absorption, distribution, metabolism, and excretion (ADME) properties, making them suitable candidates for further preclinical and clinical development.

Exploration of Polypharmacology and Multi-Targeting Strategies

The concept of polypharmacology, where a single drug interacts with multiple targets, is gaining traction as a strategy to address complex multifactorial diseases. nih.govnih.gov The sulfamoylbenzamide scaffold is well-suited for the development of multi-target-directed ligands (MTDLs) due to its chemical versatility. This approach can offer improved efficacy and a more predictable pharmacokinetic profile compared to combination therapies. researchgate.net

Designing MTDLs based on the this compound core involves incorporating pharmacophoric elements that can interact with different biological targets implicated in a particular disease. For instance, in neurodegenerative diseases like Alzheimer's, a multi-target approach could involve designing a compound that inhibits acetylcholinesterase while also possessing antioxidant and anti-inflammatory properties. nih.gov Similarly, in cancer therapy, combining the inhibition of multiple signaling pathways can help overcome tumor resistance. nih.gov

The development of such multi-targeting agents requires a deep understanding of the pathophysiology of the disease and the key molecular players involved. By strategically modifying the sulfamoylbenzamide structure, it is possible to create compounds that modulate multiple targets simultaneously, potentially leading to more effective treatments for complex diseases. nih.govnih.gov

Development of Novel Chemical Probes and Tools for Biological Systems

High-quality chemical probes are essential tools for dissecting biological pathways and validating new drug targets. nih.gov The this compound scaffold can be adapted to create such probes. A chemical probe is a small molecule that selectively interacts with a specific protein target, allowing researchers to study its function in cells and organisms. chemicalprobes.org

The development of chemical probes from the sulfamoylbenzamide core would involve several key steps. First, potent and selective binders for the target of interest need to be identified through screening and optimization. Subsequently, these binders can be modified to incorporate reporter tags (e.g., fluorescent dyes, biotin) or reactive groups for covalent labeling of the target protein. rsc.org For example, the incorporation of a dichlorotriazine reactive moiety has been used to create covalent probes for bromodomains. nih.gov

These chemical probes can be invaluable for a variety of applications, including:

Target identification and validation: Confirming the role of a specific protein in a disease process.

Imaging: Visualizing the localization and dynamics of a target protein within cells.

Pull-down assays: Identifying the binding partners of a target protein.

The development of sulfamoylbenzamide-based chemical probes will provide powerful tools to the scientific community for exploring the intricacies of biological systems. nih.gov

Integration of Omics Technologies in Understanding Compound Action

The advent of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—has revolutionized our ability to understand the mechanisms of action of chemical compounds. nih.govbiobide.com Integrating these technologies into the study of this compound and its analogs will provide a comprehensive, systems-level view of their biological effects.

By treating cells or organisms with these compounds and analyzing the resulting changes in the genome, transcriptome, proteome, and metabolome, researchers can:

Identify molecular targets: Pinpoint the specific proteins or pathways that are modulated by the compound. biobide.com

Elucidate mechanisms of action: Understand the downstream signaling events and cellular responses triggered by the compound. nih.govresearchgate.net

Discover biomarkers: Identify molecular signatures that can predict the response to the compound. biobide.com

Assess potential off-target effects: Gain insights into the broader biological impact of the compound. researchgate.net

For example, transcriptomic analysis (e.g., RNA-Seq) can reveal changes in gene expression patterns following treatment with a sulfamoylbenzamide analog, providing clues about the affected biological pathways. nih.gov Proteomic approaches can identify changes in protein expression and post-translational modifications, while metabolomics can reveal alterations in cellular metabolism. nih.govyoutube.com

The table below outlines the different omics technologies and their potential applications in studying sulfamoylbenzamide compounds.

| Omics Technology | Application | Potential Insights |

| Genomics | Identifying genetic variations that influence drug response. | Understanding patient-specific responses to treatment. |

| Transcriptomics | Analyzing changes in gene expression. | Identifying modulated signaling pathways. |

| Proteomics | Studying changes in protein expression and modifications. | Identifying direct targets and downstream effectors. |

| Metabolomics | Analyzing changes in small molecule metabolites. | Understanding the impact on cellular metabolism. |

The integration of these powerful technologies will be instrumental in advancing our understanding of the therapeutic potential of the this compound scaffold and in guiding the development of the next generation of drugs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.